3'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

Description

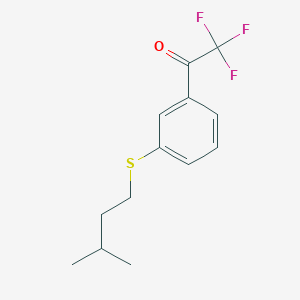

3'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl group at the acetophenone carbonyl and an iso-pentylthio (-S-iso-C5H11) substituent at the 3' position of the phenyl ring.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(3-methylbutylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3OS/c1-9(2)6-7-18-11-5-3-4-10(8-11)12(17)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQBUXMRSZYURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the iso-pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where an appropriate thiol (iso-pentylthiol) reacts with a trifluoroacetophenone derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The iso-pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iso-pentylthio group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Comparison

Key structural analogues of 3'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone include:

*Molecular weights estimated based on substituent contributions where explicit data is unavailable.

Key Observations:

- Steric Effects : The iso-pentylthio group introduces significant steric bulk compared to smaller substituents like methyl or chloro. This may hinder reactivity in crowded catalytic environments (e.g., enzyme binding pockets or transition-metal complexes) .

- Electronic Effects : Sulfur in the thioether group has moderate electron-withdrawing properties, but the trifluoromethyl group dominates the electronic profile, enhancing electrophilicity at the carbonyl carbon .

Electronic and Computational Insights

- DFT Studies on Parent Compound :

- B3LYP/6-311++G(d,p) calculations reveal a planar carbonyl group and strong electron-withdrawing nature of CF3, with a LUMO localized at the carbonyl carbon .

Biological Activity

3'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a trifluoroacetophenone backbone modified with an iso-pentylthio group. The presence of trifluoromethyl groups enhances its lipophilicity and biological reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group can influence the compound's binding affinity to enzymes and receptors, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogenic microorganisms. In vitro studies have shown significant inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Data adapted from preliminary studies on the compound's antimicrobial properties.

Cytotoxic Activity

In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against various cancer cell lines. The results indicate that it possesses significant anti-proliferative effects.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Colo 205 | 11.65 ± 1.67 |

| Colo 320 | 8.43 ± 1.1 |

| MRC-5 | 7.92 ± 1.42 |

These findings suggest potential applications in cancer therapeutics.

Study on Anticancer Effects

A recent study investigated the anticancer potential of this compound in human colon adenocarcinoma cell lines. The research demonstrated that the compound induced apoptosis and inhibited cell proliferation through modulation of the cell cycle.

Synergistic Effects with Other Compounds

Another study explored the synergistic effects of this compound when combined with doxorubicin in resistant cancer cell lines. The combination index (CI) was calculated to assess synergy, revealing a CI value of 0.521 at the ED50 level, indicating a significant enhancement in cytotoxicity when used in conjunction with doxorubicin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.